(6-Methylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone
CAS No.: 1090533-15-5
Cat. No.: VC4327102
Molecular Formula: C11H14N2OS
Molecular Weight: 222.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1090533-15-5 |
|---|---|
| Molecular Formula | C11H14N2OS |
| Molecular Weight | 222.31 |
| IUPAC Name | (6-methylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone |
| Standard InChI | InChI=1S/C11H14N2OS/c1-15-10-5-4-9(8-12-10)11(14)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |
| Standard InChI Key | ATQJUFQTTJFPRA-UHFFFAOYSA-N |
| SMILES | CSC1=NC=C(C=C1)C(=O)N2CCCC2 |
Introduction
(6-Methylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone is a synthetic organic compound with the molecular formula CHNOS and a molecular weight of approximately 222.31 g/mol . This compound features a pyridine ring substituted with a methylsulfanyl group at the 6-position, linked to a pyrrolidin-1-ylmethanone moiety. It is classified as a non-polymeric compound and has potential applications in medicinal chemistry and material science due to its unique structural properties.
Synthesis and Preparation
The synthesis of (6-Methylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone typically involves several key steps, although specific methods are not widely documented. Generally, such compounds can be synthesized through reactions involving pyrrolidine and pyridine derivatives. The reaction conditions typically involve heating under reflux in suitable solvents such as dimethylformamide or dichloromethane, with monitoring via thin-layer chromatography to ensure completion.
Potential Applications
This compound has potential applications in medicinal chemistry and material science due to its unique structural properties. Compounds with similar structures have shown activity against certain biological targets, suggesting that (6-Methylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone could also exhibit pharmacological properties relevant for drug development.
Research Findings and Future Directions
Research on (6-Methylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone is limited, but it falls under the category of heterocyclic compounds, which are of significant interest in drug development. The mechanism of action for compounds like this often involves interactions with biological targets such as enzymes or receptors. Data on similar compounds suggest that modifications to the structure can significantly influence biological activity.
Future research should focus on determining the physical properties of (6-Methylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone, such as its melting point, boiling point, and solubility, which are crucial for its applications. Additionally, exploring its biological activity through in vitro and in vivo studies will provide insights into its potential pharmacological effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume